molecular formula C14H20N2OS B7498324 1-(3,5-Dimethylpiperidin-1-yl)-2-pyridin-2-ylsulfanylethanone

1-(3,5-Dimethylpiperidin-1-yl)-2-pyridin-2-ylsulfanylethanone

Cat. No.: B7498324
M. Wt: 264.39 g/mol
InChI Key: VGIIHHSPRFKKMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dimethylpiperidin-1-yl)-2-pyridin-2-ylsulfanylethanone is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring substituted with two methyl groups and a pyridine ring attached via a sulfanyl ethanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethylpiperidin-1-yl)-2-pyridin-2-ylsulfanylethanone typically involves the reaction of 3,5-dimethylpiperidine with pyridine-2-thiol under specific conditions. The reaction is usually carried out in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), and a base like triethylamine (TEA) to facilitate the formation of the sulfanyl ethanone linkage.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different sulfanyl derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like sodium thiosulfate (Na2S2O3) and aprotic solvents such as dimethylformamide (DMF) are typically employed.

Major Products Formed:

  • Oxidation Products: Sulfones, sulfoxides, and sulfonic acids.

  • Reduction Products: Thioethers and thiols.

  • Substitution Products: Various sulfanyl derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways.

  • Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3,5-Dimethylpiperidin-1-yl)-2-pyridin-2-ylsulfanylethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes.

Comparison with Similar Compounds

  • 1-(3,5-Dimethylpiperidin-1-yl)-2-phenylsulfanylethanone: Similar structure but with a phenyl group instead of pyridine.

  • 1-(3,5-Dimethylpiperidin-1-yl)-2-thiophen-2-ylsulfanylethanone: Similar structure but with a thiophene ring instead of pyridine.

Uniqueness: 1-(3,5-Dimethylpiperidin-1-yl)-2-pyridin-2-ylsulfanylethanone is unique due to its specific combination of the piperidine and pyridine rings, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(3,5-dimethylpiperidin-1-yl)-2-pyridin-2-ylsulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS/c1-11-7-12(2)9-16(8-11)14(17)10-18-13-5-3-4-6-15-13/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIIHHSPRFKKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)CSC2=CC=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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